molecular formula C13H13BrN2O3S B2885390 N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-97-8

N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2885390
CAS No.: 868215-97-8
M. Wt: 357.22
InChI Key: FVOLROBZMTWWLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13BrN2O3S and its molecular weight is 357.22. The purity is usually 95%.
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Scientific Research Applications

Free Radical Scavenging Activity

N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been investigated for its free radical scavenging activity. The compound exhibited potent free radical scavenging properties, comparable to well-known antioxidants like BHT and BHA. Hydrogen atom transfer and sequential proton loss electron transfer were identified as the dominant mechanisms of action, highlighting the compound's potential as an antioxidant agent (Boudebbous et al., 2021).

Antimicrobial Activity

A study on the synthesis and evaluation of antimicrobial activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that several derivatives were active against selected microbial species. These findings suggest that derivatives of this compound may possess valuable antimicrobial properties, potentially useful for developing new antimicrobial agents (Gul et al., 2017).

Corrosion Inhibition

Research on N-[morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. The compound exhibited significant inhibition efficiency, suggesting its potential use in protecting industrial metals from corrosion. This application underlines the utility of morpholin-4-yl acetamide derivatives in industrial processes requiring corrosion resistance (Nasser & Sathiq, 2016).

Antituberculosis Activity

Derivatives of this compound have been synthesized and tested for their anti-tuberculosis activity. These studies contribute to the search for new therapeutic agents against tuberculosis, highlighting the compound's potential in medicinal chemistry (Bai et al., 2011).

DNA and Protein Binding Studies

The compound has also been studied for its interactions with DNA and proteins, revealing insights into its potential biological activities and mechanisms of action. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound (Raj, 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLROBZMTWWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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